![molecular formula C25H27ClN2O B1231536 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol CAS No. 734517-40-9](/img/structure/B1231536.png)
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol involves multi-step chemical processes, including amination, halogenation, and the coupling of aromatic units. For example, the synthesis and biological evaluation of similar piperazine derivatives have demonstrated the influence of substituents on the phenyl ring, affecting their biological activity (Romagnoli et al., 2008). Another study reported the synthesis of a piperazine derivative with a detailed characterization, including IR, NMR, and single-crystal X-ray diffraction, highlighting the importance of structural confirmation in the synthesis process (Şahin et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol has been extensively studied using techniques like X-ray crystallography and density functional theory (DFT). These studies provide insights into the molecule's geometry, electronic distribution, and potential interaction sites, which are crucial for understanding its reactivity and biological activity (Bhat et al., 2018).
Chemical Reactions and Properties
The chemical behavior of piperazine derivatives is influenced by their functional groups and structural framework. For instance, reductive amination, a common reaction in the synthesis of such compounds, plays a significant role in introducing nitrogen-containing moieties. Moreover, the presence of halogens can significantly affect the molecule's reactivity and interactions with biological targets (Wujec & Typek, 2023).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are critical for the practical application of chemical compounds. These properties are determined by the molecular structure and influence the compound's stability, formulation, and delivery in a pharmacological context. Studies involving similar compounds have utilized single-crystal X-ray diffraction and DFT calculations to elucidate these properties, providing valuable information for drug formulation and material science applications (Miyata et al., 2004).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been used in the synthesis of various derivatives, demonstrating its versatility in organic chemistry. Aminomethylation of related compounds leads to the formation of secondary aminopropanols, which have applications in medicinal chemistry (Akopyan et al., 2013).
- Its structural properties have been extensively studied, including crystal structure analysis, which is crucial for understanding its interactions and reactivity (Miyata et al., 2004).
Biological and Pharmacological Research
- Derivatives of this compound have shown promising results in anticancer studies. For example, certain triazine derivatives bearing the piperazine amide moiety exhibited significant antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
- In the field of antimicrobial research, various derivatives have been synthesized and tested for antimicrobial activities, with some showing effectiveness against Gram-positive and Gram-negative bacteria (Bektaş et al., 2007).
- The compound's derivatives have also been explored for their potential as dual antihypertensive agents, further highlighting the versatility and importance of this compound in pharmacological research (Marvanová et al., 2016).
Potential in Drug Development
- Studies on the compound and its derivatives include the evaluation of their structural, electronic, and biological properties, laying the groundwork for potential drug development (Bhat et al., 2018).
- These investigations contribute to a better understanding of the compound's interactions and effects at the molecular level, which is crucial for the design and development of new pharmaceuticals.
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCTHPYUOXOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043983 | |
| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol | |
CAS RN |
734517-40-9 | |
| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=734517-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL 15572 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0734517409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-15572 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY8CZE6XUD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[8-Acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231453.png)

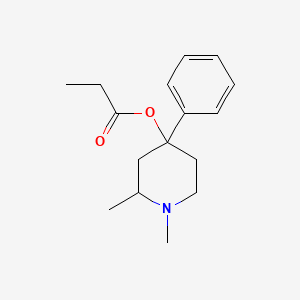
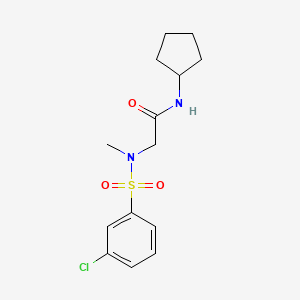
![3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid](/img/structure/B1231457.png)
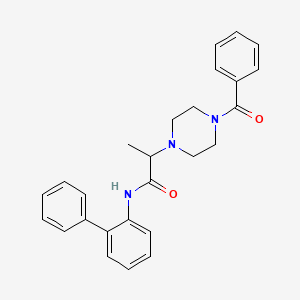
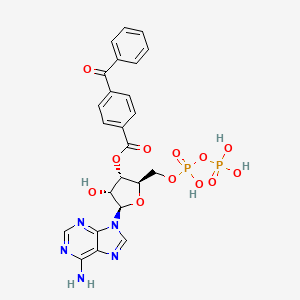
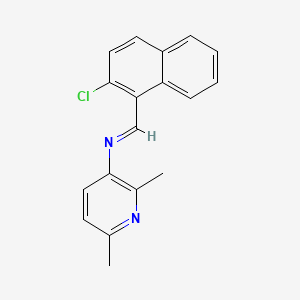
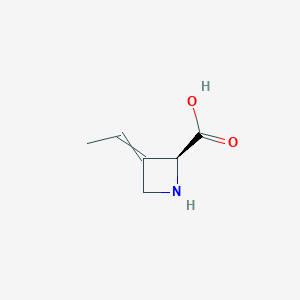
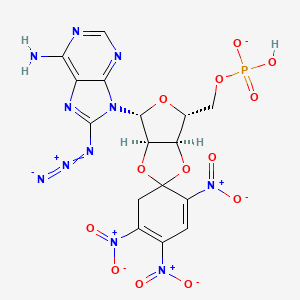
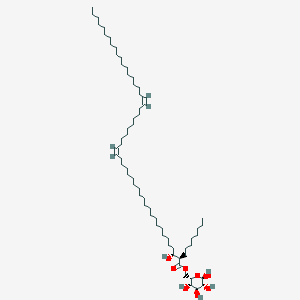
![(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1231472.png)
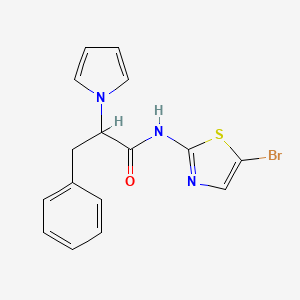
![4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide](/img/structure/B1231474.png)